Based on the structure of the molecule, here are some speculative areas where this compound might be explored in scientific research:
TAK-733 is a highly selective and potent allosteric inhibitor of the mitogen-activated protein kinase (MAPK) kinase, specifically targeting MEK1 and MEK2. It functions by binding to the allosteric site of these kinases, thereby inhibiting their activity and preventing the downstream activation of extracellular signal-regulated kinase (ERK) pathways, which are often dysregulated in various cancers. The compound has demonstrated significant anticancer activity across multiple solid tumor models and has been evaluated in clinical settings for its efficacy against advanced metastatic melanoma and other malignancies .
TAK-733 primarily acts through inhibition of the MEK1/2 signaling pathway. Its mechanism involves:
The compound has shown an effective half-maximal inhibitory concentration (IC50) of approximately 3.2 nM against MEK1/2, demonstrating its potency in blocking these pathways .
TAK-733 exhibits notable biological activity, particularly in cancer treatment:
The synthesis of TAK-733 involves several key steps typically associated with organic chemistry methodologies:
The exact synthetic route may vary based on specific research goals or modifications aimed at enhancing efficacy or reducing side effects.
TAK-733 is primarily explored for its applications in oncology:
Interaction studies have revealed significant insights into TAK-733's pharmacological profile:
Several compounds exhibit similar mechanisms of action as TAK-733. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Trametinib | Selective MEK inhibitor | FDA-approved for melanoma; oral bioavailability |
Cobimetinib | MEK inhibitor | Used in combination with vemurafenib for melanoma |
Selumetinib | MEK inhibitor | Investigated for neurofibromatosis type 1 |
PD0325901 | MEK inhibitor | Early-stage clinical trials; shows promise in various cancers |
TAK-733 is distinguished by its unique allosteric inhibition mechanism, which may provide advantages over other inhibitors that target the active site directly. This specificity can lead to reduced off-target effects and potentially fewer side effects compared to traditional inhibitors .
TAK-733 is a synthetic small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway regulates cell proliferation, survival, and differentiation, making MEK inhibition a strategic approach in oncology. TAK-733 exhibits potent enzymatic inhibition (IC50 = 3.2 nM against MEK1) and suppresses extracellular signal-regulated kinase (ERK) phosphorylation in cellular assays (EC50 = 1.9 nM). Its mechanism involves non-ATP-competitive binding to the allosteric site of MEK1/2, preventing activation of downstream effectors.
TAK-733 belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure comprising pyridine and pyrimidine rings. The core scaffold is substituted at multiple positions:
This structural framework confers selectivity and potency by optimizing interactions with MEK1/2’s hydrophobic pocket and allosteric binding site.
Position | Substituent | Role in MEK Inhibition |
---|---|---|
3 | (2R)-2,3-dihydroxypropyl | Enhances solubility and binding |
5 | 2-fluoro-4-iodophenylamino | Stabilizes hydrophobic interactions |
6 | Fluorine | Improves metabolic stability |
8 | Methyl | Reduces off-target activity |
TAK-733’s systematic IUPAC name is 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione. Key identifiers include:
The stereochemistry at the C2 position of the dihydroxypropyl chain (R-configuration) is critical for activity, as confirmed by X-ray crystallography. The SMILES notation (CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O
) and InChIKey (RCLQNICOARASSR-SECBINFHSA-N
) provide unambiguous structural representation.
TAK-733 emerged from structure-based drug design efforts at Takeda Pharmaceuticals, as detailed in a 2011 study. Initial optimization focused on improving potency and pharmacokinetics:
The pyrido[2,3-d]pyrimidine core of TAK-733 features a planar bicyclic system that facilitates π-π stacking with MEK1’s Phe129 residue. The (2R)-2,3-dihydroxypropyl side chain forms hydrogen bonds with Ser212 and Asp208, critical for stabilizing the inactive conformation of MEK1.
Property | Value | Method of Determination |
---|---|---|
LogP | 0.9 | XLogP3 |
Hydrogen Bond Donors | 3 | PubChem |
Rotatable Bonds | 5 | Cactvs |
Topological Polar Surface Area | 109.38 Ų | Computational modeling |
The synthesis of TAK-733 involves a seven-step sequence:
Optimization focused on improving oral bioavailability, achieving a plasma half-life of 6–8 hours in murine models.
TAK-733 binds MEK1/2’s allosteric site, inducing a conformational shift that prevents RAF-mediated phosphorylation. This suppresses ERK activation, leading to: